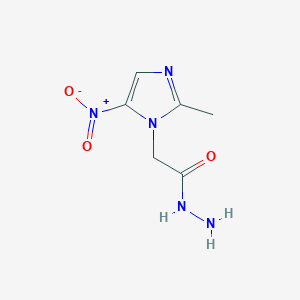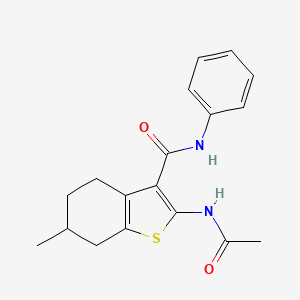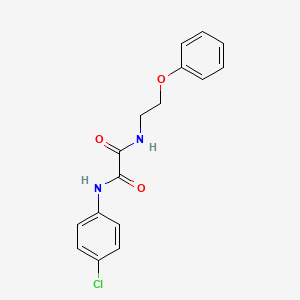![molecular formula C25H26BrN3O4S B11098232 ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11098232.png)
ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an indole core, a bromine atom, and various functional groups such as acetoxy, cyano, and sulfanyl groups.
Preparation Methods
The synthesis of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the bromine atom and other functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
INDOLE-3-CARBOXALDEHYDE: Known for its role in the synthesis of various biologically active compounds.
INDOLE-3-ACETIC ACID: A plant hormone that regulates growth and development.
Properties
Molecular Formula |
C25H26BrN3O4S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylmethyl]-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H26BrN3O4S/c1-6-32-25(31)23-18-10-22(33-15(4)30)19(26)11-20(18)29(5)21(23)13-34-24-16(12-27)7-8-17(28-24)9-14(2)3/h7-8,10-11,14H,6,9,13H2,1-5H3 |
InChI Key |
ARQVFVQJJTZICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11098156.png)

![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B11098177.png)
![N-(4-chlorophenyl)-2-[(2Z)-3-(2-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11098184.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11098190.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11098203.png)
![2-(2,4-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11098210.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11098211.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11098223.png)
![Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-](/img/structure/B11098227.png)
![Benzyl {1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B11098230.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098234.png)
